molecular formula C11H15N3O2 B1322388 (3,4-diaMinophenyl)(Morpholino)Methanone CAS No. 65003-29-4

(3,4-diaMinophenyl)(Morpholino)Methanone

Cat. No. B1322388
CAS RN: 65003-29-4
M. Wt: 221.26 g/mol
InChI Key: OEKYJLOPJTXIRR-UHFFFAOYSA-N
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Description

“(3,4-diaMinophenyl)(Morpholino)Methanone” is a chemical compound with the molecular formula C11H15N3O2 . It is also known as DPM.


Molecular Structure Analysis

The molecular structure of “(3,4-diaMinophenyl)(Morpholino)Methanone” consists of 11 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms . The exact structure can be found in databases like PubChem .


Physical And Chemical Properties Analysis

“(3,4-diaMinophenyl)(Morpholino)Methanone” has a molecular weight of 221.26 g/mol . Its predicted density is 1.300±0.06 g/cm3, and its predicted boiling point is 497.7±45.0 °C .

Scientific Research Applications

  • Polymer Engineering :

    • Sadhasivam and Muthusamy (2016) synthesized optically active polyimides using a new diamine, which included (3,5-diaminophenyl)((R)-3,4-dihydro-1-phenylisoquinoline-2(1H)-yl)methanone. These polyimides demonstrated properties like transparency, high glass transition temperature, and low dielectric constant, making them potentially useful for electronic applications (Sadhasivam & Muthusamy, 2016).
  • Antitumor Activity :

    • Tang and Fu (2018) synthesized a compound involving a morpholino group, which showed significant inhibition on the proliferation of various cancer cell lines. This suggests its potential in cancer treatment (Tang & Fu, 2018).
  • Molecular Synthesis :

    • The synthesis of (3,4-diaminophenyl)(morpholino)methanone derivatives has been explored for various purposes, such as creating novel molecules with potential antioxidant properties, as demonstrated by Çetinkaya et al. (2012) (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
    • In a study by Wang et al. (2017), a compound with a morpholino group was used in the synthesis of a PET agent for imaging LRRK2 enzyme in Parkinson's disease (Wang, Gao, Xu, & Zheng, 2017).
  • Chemical Process Development :

    • Kopach et al. (2015) developed a synthesis process for a morpholino-containing compound, which is a key intermediate in the production of a pharmaceutical drug. This study highlights the role of such compounds in streamlining drug production (Kopach, Heath, Scherer, Pietz, Astleford, Mccauley, Singh, Wong, Coppert, Kerr, Houghton, Rhodes, & Tharp, 2015).

properties

IUPAC Name

(3,4-diaminophenyl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c12-9-2-1-8(7-10(9)13)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKYJLOPJTXIRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=C(C=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625564
Record name (3,4-Diaminophenyl)(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-diaMinophenyl)(Morpholino)Methanone

CAS RN

65003-29-4
Record name Methanone, (3,4-diaminophenyl)-4-morpholinyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65003-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-Diaminophenyl)(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of (3,4-dinitro-phenyl)-morpholin-4-yl-methanone (1.0 g) and 10% Pd/C (150 mg) in MeOH (30 ml) was shaken under a hydrogen atmosphere at ambient temperature for 10 hours, then filtered through a plug of Celite and reduced in vacuo to give (3,4-diamino-phenyl)-morpholin-4-yl-methanone (900 mg). (1H NMR (300 MHz, DMSO-d6) δ 6.6 (s, 1H), 6.5 (s, 2H), 4.8 (s, 1.5H), 4.6 (s, 1.5H), 4.1 (s, 1H), 3.6 (m, 4H), 3.4 (m, 4H)).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 0.14 g of ferrous sulfate heptahydrate in 15 ml of methanol is treated under nitrogen with 0.02 g of sodium borohydride. After 5 minutes, 2.5 g of 2-nitro-4-morpholinocarbonylaniline (as prepared in Example XXXIX) and 1 ml 64% hydrazine are added. The mixture is refluxed until reduction is complete (~4-6 hours) to afford 1,2-diamino-4-morpholinocarbonylbenzene.
[Compound]
Name
ferrous sulfate heptahydrate
Quantity
0.14 g
Type
reactant
Reaction Step One
Quantity
0.02 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two

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